molecular formula C19H20ClN5O2S B2921050 2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride CAS No. 1221715-20-3

2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride

Cat. No.: B2921050
CAS No.: 1221715-20-3
M. Wt: 417.91
InChI Key: ZYMLTNSQQWMJJQ-UHFFFAOYSA-N
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Description

2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride is a synthetic heterocyclic compound with a complex triazoloquinazoline core. The molecule features a 2-ethyl group and 8,9-dimethoxy substituents on the quinazoline ring, a sulfanyl-methyl linker, and a pyridine moiety, all of which contribute to its unique physicochemical and pharmacological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it a candidate for further therapeutic evaluation.

Properties

IUPAC Name

2-ethyl-8,9-dimethoxy-5-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S.ClH/c1-4-17-22-18-13-9-15(25-2)16(26-3)10-14(13)21-19(24(18)23-17)27-11-12-7-5-6-8-20-12;/h5-10H,4,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLTNSQQWMJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=N4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride is a synthetic derivative with potential biological activity. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN5O2SC_{19}H_{20}ClN_5O_2S with a molecular weight of approximately 417.91 g/mol. The compound features a triazoloquinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H20ClN5O2S
Molecular Weight417.91 g/mol
CAS Number1221715-20-3
Melting PointNot available
SolubilityNot specified

Research indicates that compounds with triazoloquinazoline structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can lead to modulation of inflammatory responses, cell proliferation, and apoptosis.

Antitumor Activity

Studies have shown that derivatives of triazoloquinazolines exhibit significant antitumor properties. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A recent study highlighted the effectiveness of related compounds in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

The antimicrobial activity of triazoloquinazoline derivatives has also been investigated. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study involving a related compound demonstrated an IC50 value of 123 nM against PGE2-induced TNF-alpha reduction in human blood assays, indicating potent anti-inflammatory and potential anti-tumor effects .
  • Microbial Inhibition : Another investigation reported that similar triazoloquinazoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related compounds:

Structural Analog: 2-Ethyl-8,9-dimethoxy-5-[(3-methylphenyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (CAS 685108-49-0)

Key Differences and Similarities:

Parameter Target Compound (Hydrochloride) CAS 685108-49-0 Analog
Core Structure Triazolo[1,5-c]quinazoline with pyridine substituent Triazolo[1,5-c]quinazoline with 3-methylphenyl group
Substituents - 2-Ethyl, 8,9-dimethoxy
- Sulfanyl-methyl-pyridine
- 2-Ethyl, 8,9-dimethoxy
- 3-Methylphenylsulfanyl
Molecular Formula C₂₁H₂₂ClN₅O₂S (estimated) C₂₁H₂₂N₄O₂S
Molecular Weight ~440.35 g/mol (hydrochloride form) 394.49 g/mol
Functional Implications Pyridine moiety may enhance hydrogen bonding and solubility. Hydrochloride salt improves ionization. 3-Methylphenyl group increases lipophilicity, potentially improving membrane permeability.

Research Findings:

  • The CAS 685108-49-0 analog lacks the pyridine group but shares the triazoloquinazoline core and ethyl/methoxy substituents. Its structural simplicity suggests moderate solubility compared to the hydrochloride derivative, which benefits from the pyridine’s polarity and salt formation .
  • Substitution of the 3-methylphenyl group (CAS 685108-49-0) with a pyridine ring (target compound) introduces a basic nitrogen atom, likely altering binding affinity to enzymatic targets such as kinases or receptors.

Broader Class Comparisons

Triazoloquinazoline derivatives often exhibit activity against adenosine receptors or tyrosine kinases. For example:

  • Camizestrant (AZD9833): A nonsteroidal selective estrogen receptor degrader (SERD) with a triazoloquinazoline backbone. Unlike the target compound, it lacks sulfur-containing linkers but emphasizes bulky aromatic groups for receptor interaction.
  • CX-4945 : A clinical-stage kinase inhibitor with a triazoloquinazoline core. Its chloro and methoxy substituents differ from the ethyl and dimethoxy groups in the target compound, highlighting the impact of substituent positioning on target selectivity.

Pharmacological and Physicochemical Insights

  • Solubility : The hydrochloride form of the target compound likely has superior aqueous solubility (>10 mg/mL) compared to neutral analogs like CAS 685108-49-0, which may require organic solvents for dissolution.
  • Metabolic Stability : The methylpyridine group may reduce cytochrome P450-mediated metabolism compared to bulkier lipophilic substituents, as seen in other triazoloquinazoline derivatives.

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